2-Chloro-6-methoxypyridine-4-carbonyl chloride
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Overview
Description
2-Chloro-6-methoxypyridine-4-carbonyl chloride: is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Chloro-6-methoxypyridine-4-carbonyl chloride typically begins with 2-chloro-4-nitropyridine.
Reaction Conditions: The nitro group is reduced, and the resulting amine is then subjected to chlorination and methoxylation reactions to introduce the chloro and methoxy groups at the desired positions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-6-methoxypyridine-4-carbonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
- The major products depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an amide, while coupling with a boronic acid would form a biaryl compound .
Scientific Research Applications
Chemistry:
Building Blocks: It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology and Medicine:
Proteomics Research: It is used in proteomics research to study protein interactions and functions.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyridine-4-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates in coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting partners .
Comparison with Similar Compounds
2-Chloro-6-methylpyridine-4-carbonyl chloride: Similar in structure but with a methyl group instead of a methoxy group.
2-Chloro-6-methoxypyridine-4-carboxylic acid: Similar but with a carboxylic acid group instead of a carbonyl chloride.
Uniqueness:
Properties
IUPAC Name |
2-chloro-6-methoxypyridine-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITCMXVSFUDYGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381949 |
Source
|
Record name | 2-chloro-6-methoxypyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116853-97-5 |
Source
|
Record name | 2-chloro-6-methoxypyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methoxyisonicotinoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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